molecular formula C9H12N2O2 B3098822 N-[(6-methoxypyridin-3-yl)methyl]acetamide CAS No. 1344325-94-5

N-[(6-methoxypyridin-3-yl)methyl]acetamide

Cat. No.: B3098822
CAS No.: 1344325-94-5
M. Wt: 180.2 g/mol
InChI Key: JTAZXEXSJZJZQY-UHFFFAOYSA-N
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Description

N-[(6-methoxypyridin-3-yl)methyl]acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methoxypyridin-3-yl)methyl]acetamide typically involves the reaction of (6-methoxypyridin-3-yl)methanamine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The reaction can be represented as follows:

(6-methoxypyridin-3-yl)methanamine+acetic anhydrideThis compound+acetic acid\text{(6-methoxypyridin-3-yl)methanamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} (6-methoxypyridin-3-yl)methanamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxypyridin-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products

    Oxidation: Formation of N-[(6-hydroxypyridin-3-yl)methyl]acetamide.

    Reduction: Formation of N-[(6-methoxypyridin-3-yl)methyl]amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(6-methoxypyridin-3-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(6-methoxypyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The methoxy and amide groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]acetamide
  • N-[(6-morpholinopyridin-3-yl)methyl]acetamide
  • N-[(6-phenylpyridin-3-yl)methyl]acetamide

Uniqueness

N-[(6-methoxypyridin-3-yl)methyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

N-[(6-methoxypyridin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7(12)10-5-8-3-4-9(13-2)11-6-8/h3-4,6H,5H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZXEXSJZJZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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